7-Cysteaminomitosane
Description
Properties
CAS No. |
83586-81-6 |
|---|---|
Molecular Formula |
C17H22N4O5S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(2-sulfanylethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O5S/c1-7-11(19-3-4-27)14(23)10-8(6-26-16(18)24)17(25-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20,27H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1 |
InChI Key |
COKNNHGNZPVVTQ-CJUKMMNNSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCS |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCS |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCS |
Synonyms |
7-cysteaminomitosane RR 150 RR-150 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Recommendations for Future Studies
- Structural Characterization : Use techniques like NMR or X-ray crystallography (referenced in for chemical structures).
- Comparative Bioassays : Follow protocols akin to for systematic comparisons of therapeutic indices with mitomycin C or other mitosanes.
- Data Presentation : Adhere to ACS guidelines () for tables and figures to ensure clarity and reproducibility.
5. Conclusion While this compound is hypothesized to belong to the mitosane family, the absence of direct evidence limits a rigorous comparison. Future studies should prioritize synthesis, characterization, and bioactivity profiling using methodologies aligned with standards in and .
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